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molecular formula C12H24N2S B8370157 1-Butyl-3-cycloheptylthiourea

1-Butyl-3-cycloheptylthiourea

Cat. No. B8370157
M. Wt: 228.40 g/mol
InChI Key: GOZKQBXKOSYFPZ-UHFFFAOYSA-N
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Patent
US09133110B2

Procedure details

A solution prepared by dissolving 1-isothiocyanatobutane (3.0 ml, 26.0 mmol) in dichloromethane (5 ml) was slowly added to a solution prepared by dissolving 1-cycloheptylamine (3.3 ml, 26.0 mmol) in dichloromethane (20 ml) at 0° C. for 15 minutes. Triethylamine (7.3 ml, 52.1 mmol) was added to the mixed reaction solution and stirred at room temperature for 2 hours. After confirming completion of the reaction, distilled water (10 ml) was added to the reaction solution, and 1N of an HCl aqueous solution was added to neutralize. After separating an organic layer, a aqueous layer was extracted over dichloromethane (3×20 ml), and the organic layer was dried on sodium sulfate anhydrous, filtered and concentrated. The concentrated organic layer was purified by flash column chromatography (hexane:ethylacetate=3:1), thereby obtaining a target compound as a yellow liquid (4.1 g, 68%). The compound was used in the subsequent reaction.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
7.3 mL
Type
reactant
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][CH2:6][CH3:7])=[C:2]=[S:3].[CH:8]1([NH2:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.C(N(CC)CC)C>ClCCl>[CH2:4]([NH:1][C:2]([NH:15][CH:8]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)=[S:3])[CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
N(=C=S)CCCC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
C1(CCCCCC1)N
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
7.3 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solution prepared
ADDITION
Type
ADDITION
Details
was slowly added to a solution
CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
distilled water (10 ml)
ADDITION
Type
ADDITION
Details
was added to the reaction solution, and 1N of an HCl aqueous solution
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
After separating an organic layer
EXTRACTION
Type
EXTRACTION
Details
a aqueous layer was extracted over dichloromethane (3×20 ml)
CUSTOM
Type
CUSTOM
Details
the organic layer was dried on sodium sulfate anhydrous
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrated organic layer was purified by flash column chromatography (hexane:ethylacetate=3:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)NC(=S)NC1CCCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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